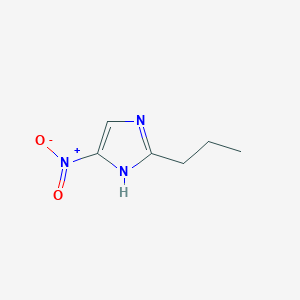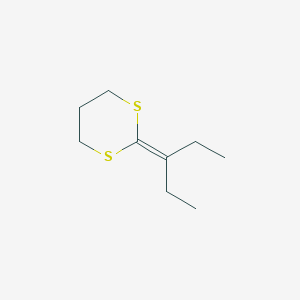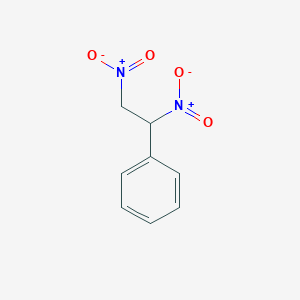
Rhodium--vanadium (5/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium–vanadium (5/3) is an intermetallic compound composed of rhodium and vanadium in a 5:3 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields such as catalysis, materials science, and electronics. The combination of rhodium, known for its catalytic properties, and vanadium, known for its versatility in oxidation states, makes this compound particularly intriguing for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rhodium–vanadium (5/3) typically involves high-temperature solid-state reactions. One common method is the direct combination of elemental rhodium and vanadium powders in a stoichiometric ratio of 5:3. The mixture is then subjected to high temperatures (around 1000°C) in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a vacuum or under an inert gas such as argon.
Industrial Production Methods: Industrial production of rhodium–vanadium (5/3) may involve more sophisticated techniques such as arc melting or induction melting. These methods ensure a homogeneous mixture and high purity of the final product. The use of advanced equipment allows for precise control over the reaction conditions, leading to consistent and reproducible results.
Analyse Chemischer Reaktionen
Types of Reactions: Rhodium–vanadium (5/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the oxidation states of rhodium and vanadium, which can vary depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Rhodium–vanadium (5/3) can be oxidized using strong oxidizing agents such as oxygen or hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride. These reactions often require a catalyst and occur at high temperatures.
Substitution: Substitution reactions involve the replacement of one element in the compound with another. These reactions can be facilitated by using halogens or other reactive species.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides of rhodium and vanadium, while reduction may yield lower oxidation state compounds.
Wissenschaftliche Forschungsanwendungen
Rhodium–vanadium (5/3) has a wide range of applications in scientific research:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes. Its unique properties make it an effective catalyst for these reactions.
Biology: Research is ongoing to explore the potential biological applications of rhodium–vanadium (5/3), particularly in the development of new drugs and therapeutic agents.
Medicine: The compound’s catalytic properties are being investigated for use in medical devices and diagnostic tools.
Industry: Rhodium–vanadium (5/3) is used in the production of high-performance materials, including alloys and coatings. Its ability to withstand high temperatures and resist corrosion makes it valuable in industrial applications.
Wirkmechanismus
The mechanism by which rhodium–vanadium (5/3) exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s catalytic activity is primarily due to the interaction between rhodium and vanadium atoms, which facilitates electron transfer and enhances reactivity. The specific pathways involved depend on the reaction conditions and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Rhodium–vanadium (5/3) can be compared with other intermetallic compounds such as:
Rhodium–nickel (5/3): Similar in structure but with different catalytic properties.
Vanadium–titanium (5/3): Known for its high strength and resistance to corrosion.
Rhodium–palladium (5/3): Used in similar catalytic applications but with different reactivity profiles.
The uniqueness of rhodium–vanadium (5/3) lies in its combination of rhodium and vanadium, which provides a balance of catalytic activity and stability. This makes it particularly valuable for applications requiring both high reactivity and durability.
Eigenschaften
CAS-Nummer |
37382-11-9 |
|---|---|
Molekularformel |
Rh5V3 |
Molekulargewicht |
667.352 g/mol |
IUPAC-Name |
rhodium;vanadium |
InChI |
InChI=1S/5Rh.3V |
InChI-Schlüssel |
MMHOBYCAOKFDSE-UHFFFAOYSA-N |
Kanonische SMILES |
[V].[V].[V].[Rh].[Rh].[Rh].[Rh].[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


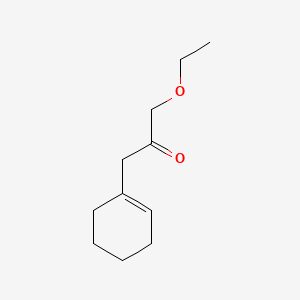
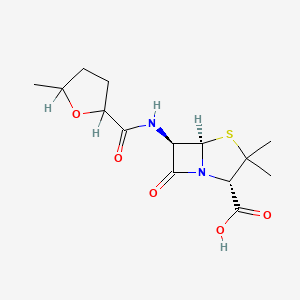
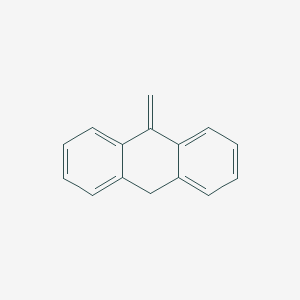

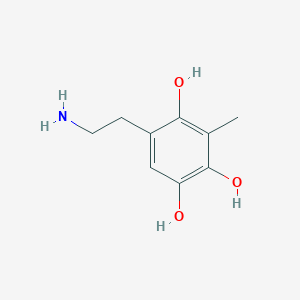
![N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide](/img/structure/B14667080.png)
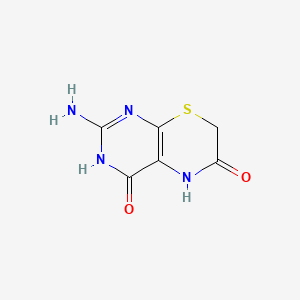

![Benz[b]indeno[1,2-e]pyran, 2-bromo-](/img/structure/B14667094.png)
![Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl-](/img/structure/B14667101.png)
